Cas no 1410310-37-0 (1-[(cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid)
![1-[(cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1410310-37-0x500.png)
1-[(cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-Azetidinecarboxylic acid, 1-[2-(cyclohexylamino)-2-oxoethyl]-
- 1-[(cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid
-
- インチ: 1S/C12H20N2O3/c15-11(13-10-4-2-1-3-5-10)8-14-6-9(7-14)12(16)17/h9-10H,1-8H2,(H,13,15)(H,16,17)
- InChIKey: JSQTWKJDVWRYMB-UHFFFAOYSA-N
- ほほえんだ: N1(CC(NC2CCCCC2)=O)CC(C(O)=O)C1
じっけんとくせい
- 密度みつど: 1.22±0.1 g/cm3(Predicted)
- ふってん: 477.6±45.0 °C(Predicted)
- 酸性度係数(pKa): 2.60±0.20(Predicted)
1-[(cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1908-0406-0.25g |
1-[(cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid |
1410310-37-0 | 95%+ | 0.25g |
$694.0 | 2023-09-07 | |
TRC | C145781-100mg |
1-[(Cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic Acid |
1410310-37-0 | 100mg |
$ 115.00 | 2022-06-06 | ||
Life Chemicals | F1908-0406-10g |
1-[(cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid |
1410310-37-0 | 95%+ | 10g |
$3532.0 | 2023-09-07 | |
TRC | C145781-1g |
1-[(Cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic Acid |
1410310-37-0 | 1g |
$ 680.00 | 2022-06-06 | ||
Life Chemicals | F1908-0406-1g |
1-[(cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid |
1410310-37-0 | 95%+ | 1g |
$770.0 | 2023-09-07 | |
Life Chemicals | F1908-0406-5g |
1-[(cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid |
1410310-37-0 | 95%+ | 5g |
$2525.0 | 2023-09-07 | |
TRC | C145781-500mg |
1-[(Cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic Acid |
1410310-37-0 | 500mg |
$ 435.00 | 2022-06-06 | ||
Life Chemicals | F1908-0406-2.5g |
1-[(cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid |
1410310-37-0 | 95%+ | 2.5g |
$1679.0 | 2023-09-07 | |
Life Chemicals | F1908-0406-0.5g |
1-[(cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid |
1410310-37-0 | 95%+ | 0.5g |
$731.0 | 2023-09-07 |
1-[(cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid 関連文献
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
Related Articles
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
1-[(cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acidに関する追加情報
Recent Advances in the Study of 1-[(cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid (CAS: 1410310-37-0)
The compound 1-[(cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid (CAS: 1410310-37-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the role of 1-[(cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid as a versatile scaffold for the design of novel bioactive molecules. Its azetidine ring, coupled with the cyclohexylcarbamoyl moiety, offers a unique combination of rigidity and flexibility, making it an attractive candidate for targeting various biological pathways. Researchers have explored its potential as a modulator of protein-protein interactions, particularly in the context of inflammatory and oncogenic signaling pathways.
One of the key advancements in the study of this compound is the development of efficient synthetic routes. A recent publication in the Journal of Medicinal Chemistry (2023) detailed a high-yield, scalable synthesis of 1-[(cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid, which has facilitated further pharmacological investigations. The synthetic approach involves a multi-step process that ensures high purity and enantiomeric excess, critical for its application in drug discovery.
In terms of biological activity, preliminary in vitro studies have demonstrated that 1-[(cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid exhibits promising inhibitory effects on specific enzymes involved in inflammatory responses. For instance, it has shown moderate activity against cyclooxygenase-2 (COX-2), suggesting potential applications in the development of anti-inflammatory agents. Additionally, molecular docking studies have revealed its ability to bind to allosteric sites on certain kinases, opening new avenues for the design of kinase inhibitors.
Further investigations into the pharmacokinetic properties of this compound are underway. Early ADME (Absorption, Distribution, Metabolism, and Excretion) studies indicate that it possesses favorable bioavailability and metabolic stability, although further optimization may be required to enhance its drug-like properties. Researchers are also exploring its potential as a prodrug, with modifications to the carboxylic acid group to improve membrane permeability.
The therapeutic potential of 1-[(cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid extends beyond inflammation and oncology. Recent findings suggest its applicability in neurodegenerative diseases, where it may modulate glutamate receptor activity. This multi-faceted biological profile underscores the importance of continued research into this compound and its derivatives.
In conclusion, 1-[(cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid (CAS: 1410310-37-0) represents a promising chemical entity with diverse therapeutic potential. Ongoing research efforts are focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its applications in various disease contexts. The compound's unique structural features and biological activities make it a valuable subject for future studies in chemical biology and drug discovery.
1410310-37-0 (1-[(cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid) 関連製品
- 51264-80-3(2-(2-Ethoxy-4-formylphenoxy)propanoic acid)
- 2034436-90-1(6-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyridazin-3-amine)
- 2137565-09-2(Acetamide, 2-(dimethylamino)-N-[(7-oxo-6-oxa-2-azaspiro[3.4]oct-5-yl)methyl]-)
- 1956437-02-7(1H-Pyrazole, 1,3-dimethyl-4-[(3R)-3-pyrrolidinyloxy]-)
- 872624-57-2(Isopropyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate)
- 1226437-10-0(N-(4-fluorophenyl)-N-methyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide)
- 167937-47-5(rac-Balanol)
- 1803431-51-7(2-Bromo-5-chloro-6-cyano-3-(trifluoromethoxy)pyridine)
- 2228737-25-3(1-(Cyclopentylmethyl)-3-hydroxycyclobutane-1-carboxylic acid)
- 1247487-90-6(N-(4-fluorophenyl)piperidin-3-amine)




